N-(naphthalen-1-yl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
N-(naphthalen-1-yl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide features a naphthalen-1-yl group linked via an acetamide moiety to a thieno[2,3-d]pyrimidin-4-one core. Key structural attributes include:
- Thienopyrimidinone core: A fused bicyclic system with a sulfur atom in the thiophene ring and a ketone at position 4.
- Substituents: Methyl groups at positions 3, 5, and 6 enhance steric bulk and lipophilicity.
- Sulfanyl bridge: A sulfur atom at position 2 connects the core to the acetamide side chain.
- Naphthalen-1-yl group: A bulky aromatic substituent influencing π-π stacking interactions.
Properties
Molecular Formula |
C21H19N3O2S2 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-naphthalen-1-yl-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C21H19N3O2S2/c1-12-13(2)28-19-18(12)20(26)24(3)21(23-19)27-11-17(25)22-16-10-6-8-14-7-4-5-9-15(14)16/h4-10H,11H2,1-3H3,(H,22,25) |
InChI Key |
UJGHLHYQXWCSQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=CC4=CC=CC=C43)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the naphthalene ring and the acetamide group. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-yl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents onto the naphthalene or thieno[2,3-d]pyrimidine rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that makes it useful in the study of biochemical pathways and mechanisms.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-(naphthalen-1-yl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
*Calculated based on molecular formula C₂₁H₁₉N₃O₂S₂.
Core Heterocycle Modifications
- Thienopyrimidinone vs. Triazole: The target’s thienopyrimidinone core enables planar aromaticity and hydrogen-bonding via the ketone, whereas triazole-based analogs (e.g., ) rely on dipole interactions and metal coordination (e.g., Cu in click chemistry) .
Substituent Effects
Sulfanyl vs. Thioether Linkages
The sulfanyl (–S–) bridge in the target and analogs (e.g., ) facilitates conformational flexibility and redox activity. In contrast, thioether (–S–C–) linkages in unrelated analogs may limit rotational freedom.
Physicochemical and Spectroscopic Properties
- IR Spectroscopy: The target’s C=O stretch (1670–1680 cm⁻¹) aligns with analogs like (1678 cm⁻¹), confirming acetamide and pyrimidinone ketone motifs.
- NMR Data : The naphthalen-1-yl group in the target and shows characteristic aromatic proton shifts (δ 7.2–8.5 ppm) .
- Solubility : The target’s trimethyl groups reduce aqueous solubility compared to polar derivatives like (dichlorophenyl enhances hydrophobicity further).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
